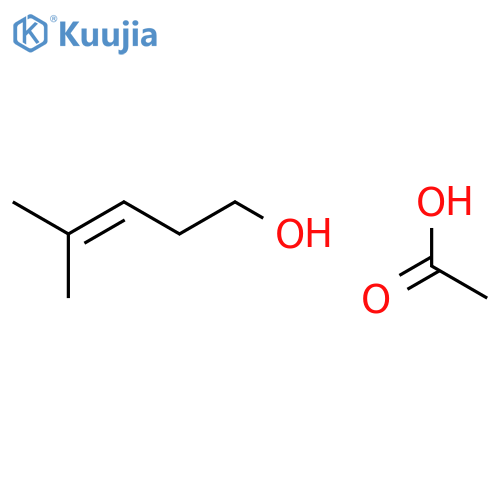Cas no 929-12-4 (4,4-Difluoro-3-butenylacetate)

4,4-Difluoro-3-butenylacetate structure
商品名:4,4-Difluoro-3-butenylacetate
4,4-Difluoro-3-butenylacetate 化学的及び物理的性質
名前と識別子
-
- 3-Penten-1-ol, 4-methyl-, acetate
- 4,4-Difluoro-3-butenylacetate
- acetic acid,4-methylpent-3-en-1-ol
- 929-12-4
- Acetic acid--4-methylpent-3-en-1-ol (1/1)
- DTXSID90842234
- acetic acid;4-methylpent-3-en-1-ol
-
- インチ: InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4)
- InChIKey: XUCJQXDGKUWPKI-UHFFFAOYSA-N
- ほほえんだ: CC(=CCCO)C.CC(=O)O
計算された属性
- せいみつぶんしりょう: 160.109944368g/mol
- どういたいしつりょう: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 91.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
4,4-Difluoro-3-butenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY10644-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
$242.00 | 2024-07-18 | |
| A2B Chem LLC | AY10644-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
$99.00 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
665.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
2648.0CNY | 2021-07-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668865-1g |
Acetic acid compound with 4-methylpent-3-en-1-ol (1:1) |
929-12-4 | 98% | 1g |
¥558.00 | 2024-04-25 | |
| TRC | D549558-50mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D549558-500mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D549558-100mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
2648CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
665CNY | 2021-05-07 |
4,4-Difluoro-3-butenylacetate 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
3. Water
929-12-4 (4,4-Difluoro-3-butenylacetate) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
